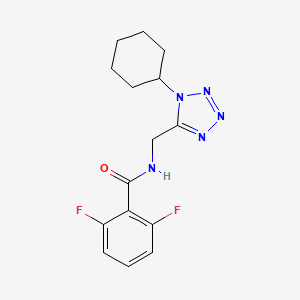
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-Difluorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C15H17F2N5O and its molecular weight is 321.332. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Die Feststoffdispersionstechnik, insbesondere durch das Lösungsmittelverdampfungsverfahren, wurde zur Verbesserung der Löslichkeit von Cilostazol eingesetzt. Verschiedene Polymere und Trägersysteme wurden untersucht, wobei Eudragit® L100 und eine Mischung aus Eudragit® L100 und Eudragit® S100 vielversprechende Ergebnisse zeigten. Die amorphe Form von Cilostazol in dieser Formulierung trägt zu verbesserten Auflösungsraten bei .
Verbesserung der Löslichkeit und Auflösung
Diese Anwendungen unterstreichen die Vielseitigkeit von N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-Difluorbenzamid in verschiedenen wissenschaftlichen Kontexten. Beachten Sie, dass laufende Forschung möglicherweise weitere Anwendungen für diese Verbindung aufdecken wird . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, können Sie sich gerne an uns wenden! 😊
Biologische Aktivität
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Tetrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the synthesis, biological activity, and research findings related to this specific compound.
Chemical Structure
The compound can be characterized by its distinct structural features:
- Tetrazole moiety : The 1H-tetrazole ring contributes to the compound's biological activity through its ability to form hydrogen bonds and interact with biological targets.
- Difluorobenzamide group : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
Synthesis
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves a multicomponent reaction approach. Various methods have been documented, including Ugi reactions and azide coupling techniques, resulting in moderate to high yields of the desired product .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide demonstrates effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Tetrazoles are also recognized for their anti-inflammatory activities. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Such inhibition could lead to reduced production of pro-inflammatory mediators .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several tetrazole derivatives against Staphylococcus aureus and Escherichia coli. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial potential .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of tetrazole compounds. The incorporation of different substituents on the tetrazole ring significantly affects biological activity. For instance, modifications at the 5-position often enhance antimicrobial potency while maintaining low toxicity profiles .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDMFFXFLFLOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














